2-bromo-N-(2-methoxyphenazin-1-yl)benzamide
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Overview
Description
2-bromo-N-(2-methoxyphenazin-1-yl)benzamide is a complex organic compound with a unique structure that combines a brominated benzamide with a methoxy-substituted phenazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxyphenazin-1-yl)benzamide typically involves the bromination of benzamide followed by the introduction of the methoxyphenazinyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The methoxyphenazinyl group can be introduced through a coupling reaction using appropriate catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methoxyphenazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-bromo-N-(2-methoxyphenazin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxyphenazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- 2-bromo-N-(2-furyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Uniqueness
2-bromo-N-(2-methoxyphenazin-1-yl)benzamide stands out due to its methoxyphenazinyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .
Properties
Molecular Formula |
C20H14BrN3O2 |
---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
2-bromo-N-(2-methoxyphenazin-1-yl)benzamide |
InChI |
InChI=1S/C20H14BrN3O2/c1-26-17-11-10-16-18(23-15-9-5-4-8-14(15)22-16)19(17)24-20(25)12-6-2-3-7-13(12)21/h2-11H,1H3,(H,24,25) |
InChI Key |
KUUNFLKALSWWHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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